4-{[4-(BENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-2,6-DIMETHOXYPHENOL
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Overview
Description
4-{[4-(BENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-2,6-DIMETHOXYPHENOL is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by the presence of a benzenesulfonyl group attached to a piperazine ring, which is further linked to a dimethoxy-phenol structure. Its unique chemical structure makes it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(BENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-2,6-DIMETHOXYPHENOL typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first sulfonylated using benzenesulfonyl chloride under basic conditions to form the benzenesulfonyl-piperazine intermediate. This intermediate is then reacted with 2,6-dimethoxy-phenol in the presence of a suitable base, such as sodium hydroxide, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product. Additionally, advanced purification techniques, such as recrystallization and chromatography, are employed to isolate the desired compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(BENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-2,6-DIMETHOXYPHENOL undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted phenols.
Scientific Research Applications
4-{[4-(BENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-2,6-DIMETHOXYPHENOL has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-{[4-(BENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-2,6-DIMETHOXYPHENOL involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The piperazine ring may also play a role in modulating receptor activity, leading to various biological effects. Further research is needed to fully elucidate the molecular mechanisms underlying its actions.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzenesulfonyl-piperazin-1-ylmethyl)-2,6-dimethoxy-phenol
- 2-{[4-(Benzenesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one
- 4-{[4-(Benzenesulfonyl)piperazin-1-yl]methyl}-N-(2,4-difluorophenyl)benzamide
Uniqueness
4-{[4-(BENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-2,6-DIMETHOXYPHENOL stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its dual methoxy groups enhance its solubility and reactivity, making it a versatile compound for various applications. Additionally, the presence of the benzenesulfonyl-piperazine moiety provides a scaffold for further chemical modifications, enabling the development of novel derivatives with enhanced activity.
Properties
Molecular Formula |
C19H24N2O5S |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
4-[[4-(benzenesulfonyl)piperazin-1-yl]methyl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C19H24N2O5S/c1-25-17-12-15(13-18(26-2)19(17)22)14-20-8-10-21(11-9-20)27(23,24)16-6-4-3-5-7-16/h3-7,12-13,22H,8-11,14H2,1-2H3 |
InChI Key |
SAJJRDVBOOACPT-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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